molecular formula C13H15NO2 B1442401 5-tert-butyl-1H-indole-3-carboxylic acid CAS No. 1368405-66-6

5-tert-butyl-1H-indole-3-carboxylic acid

Cat. No.: B1442401
CAS No.: 1368405-66-6
M. Wt: 217.26 g/mol
InChI Key: YIOBBXXAMCPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1H-indole-3-carboxylic acid typically involves the introduction of the tert-butyl group into the indole ring. One common method is the reaction of indole-3-carboxylic acid with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-tert-butyl-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe in NMR studies to investigate protein-ligand interactions .

Medicine

The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties. The tert-butyl group enhances the compound’s lipophilicity, which can improve its bioavailability and efficacy.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-tert-butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets by increasing its hydrophobic interactions. This can lead to the modulation of biological pathways, such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • tert-Butyl (5-oxopentyl)carbamate
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols

Uniqueness

5-tert-butyl-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the tert-butyl group. This combination provides a balance of stability, reactivity, and lipophilicity, making it a versatile compound for various applications. Compared to other similar compounds, it offers a unique set of chemical and biological properties that can be leveraged in research and industrial applications .

Properties

IUPAC Name

5-tert-butyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBBXXAMCPHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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